methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C18H17N3O5S2 . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a wide range of biological activities, including antimicrobial properties . They can interact with various enzymes and proteins in microbial cells, disrupting their normal functions .
Mode of Action
Benzimidazole derivatives are known to interact with their targets via hydrogen bonding, van der waals forces, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting their biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways in microbial cells, including dna synthesis, protein synthesis, and energy metabolism .
Result of Action
It is known that benzimidazole derivatives can exert various biological effects, including antimicrobial and antioxidant activities .
Preparation Methods
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 2-aminothiophenol with phenylacetyl chloride to form the benzothiazole ring, followed by methoxylation and esterification reactions . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the sulfur atom.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- Methyl [ (2Z)-2- [ (phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3 (2H)-yl]acetate
- Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific methoxy and phenylacetyl substituents, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-24-14-8-9-15-16(11-14)26-19(21(15)12-18(23)25-2)20-17(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQBTQDYAZZQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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